tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNKPJPMWHKOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441088 | |
| Record name | tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239074-29-4, 223131-01-9 | |
| Record name | tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biochemical Pathways
This suggests that it may play a role in the JAK-STAT signaling pathway, which is crucial for many biological processes, including cell proliferation, differentiation, cell migration, and apoptosis.
Pharmacokinetics
35 g/mol) and its physical form (colorless or white to yellow liquid or semi-solid or solid) may influence its pharmacokinetic properties.
Biological Activity
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a compound characterized by its unique structural features, including a cyclohexane ring with a hydroxymethyl substitution and a tert-butyl carbamate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C11H21NO3
- CAS Number : 239074-29-4
- Physical State : Colorless liquid, soluble in various organic solvents
The presence of both the hydroxymethyl group and the carbamate functional group enhances its reactivity and interaction with biological targets, making it a candidate for further investigation in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, potentially inhibiting their activity and modulating biochemical pathways crucial for various physiological processes.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the context of proteomics research. Its structural features may influence interactions with biological targets, although the specific mechanisms remain to be fully elucidated.
Case Studies
- Neuroprotective Effects : In vitro studies have shown that compounds similar to this compound can reduce oxidative stress and inflammation in astrocytes, which are critical in neurodegenerative conditions like Alzheimer's disease. For instance, related compounds demonstrated inhibition of Aβ aggregation and modulation of inflammatory cytokines such as TNF-α and IL-6 .
- Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit key enzymes involved in metabolic pathways. This inhibition could be beneficial in designing therapeutic agents targeting metabolic disorders .
Research Findings
A summary of key findings regarding the biological activity of this compound includes:
| Study Focus | Key Findings |
|---|---|
| Neuroprotection | Reduced oxidative stress in astrocytes; inhibition of Aβ aggregation |
| Enzyme Interaction | Potential inhibition of metabolic enzymes; modulation of biochemical pathways |
| Cytokine Modulation | Altered levels of TNF-α and IL-6 in cell cultures exposed to Aβ |
Applications
The potential applications of this compound span various fields:
- Medicinal Chemistry : As a building block for drug design, particularly in neurodegenerative disease treatments.
- Material Science : Its unique chemical properties allow for applications in developing new materials.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- Mechanism : This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. It is involved in the preparation of JAK1 inhibitors and Mer kinase inhibitors, which are relevant in treating conditions such as pediatric acute lymphoblastic leukemia .
- Case Studies : Research indicates that derivatives of this compound have shown potential in modulating enzyme activity, thus influencing therapeutic outcomes in targeted therapies .
Polymer Chemistry
Enhancement of Polymer Properties
- Applications : tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is utilized in formulating specialty polymers. It enhances properties such as flexibility and thermal stability, which are critical for applications in coatings and adhesives .
- Research Findings : Studies have demonstrated that incorporating this compound into polymer matrices can improve mechanical properties while maintaining processability, making it suitable for high-performance applications .
Agricultural Chemicals
Improving Efficacy of Agrochemicals
- Integration into Formulations : The compound can be integrated into agrochemical formulations to enhance the stability and absorption of pesticides and herbicides in plants . This results in improved efficacy and reduced environmental impact.
- Field Studies : Preliminary field studies have shown that formulations containing this compound exhibit better performance compared to traditional agrochemicals, particularly under varying environmental conditions .
Cosmetic Formulations
Role as Stabilizer or Emulsifier
- Functional Properties : In personal care products, this compound acts as a stabilizer or emulsifier. This improves the texture and performance of creams and lotions .
- Market Trends : The cosmetic industry has increasingly adopted this compound for its ability to enhance product stability and sensory attributes without compromising safety .
Research and Development
Versatile Building Block for Chemical Research
- Exploration of New Reactions : As a versatile building block, this compound is employed in various research projects aimed at exploring new chemical reactions and developing innovative materials . Its unique structural features allow it to participate in diverse chemical transformations.
- Innovative Applications : Ongoing research is investigating its potential interactions with biological systems to understand pharmacokinetics and toxicity profiles better.
Summary Table of Applications
| Application Area | Description | Examples/Notes |
|---|---|---|
| Pharmaceutical | Key intermediate for drug synthesis (e.g., JAK1 inhibitors) | Effective against pediatric leukemia |
| Polymer Chemistry | Enhances flexibility and thermal stability in polymers | Used in coatings and adhesives |
| Agricultural Chemicals | Improves efficacy of pesticides/herbicides | Better stability and absorption in plants |
| Cosmetic Formulations | Acts as a stabilizer/emulsifier | Enhances texture and performance of creams |
| Research & Development | Building block for new chemical reactions | Investigating interactions with biological systems |
Chemical Reactions Analysis
Hydrolysis and Deprotection Reactions
The tert-butyl carbamate (Boc) group is a widely used protective moiety for amines. Under acidic conditions, the Boc group undergoes cleavage to yield the corresponding amine and tert-butanol. For tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, this reaction is critical in medicinal chemistry for deprotecting the amine during multi-step syntheses.
Reagents and Conditions :
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Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .
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Alternative : Hydrochloric acid (HCl) in dioxane/water mixtures under reflux .
Products :
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Free amine: trans-4-(Aminomethyl)cyclohexanol
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Byproduct: tert-Butanol and CO₂
Oxidation of the Hydroxymethyl Group
The hydroxymethyl (–CH₂OH) substituent on the cyclohexane ring is susceptible to oxidation, enabling the synthesis of carboxylic acid derivatives.
Reagents and Conditions :
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Strong Oxidants : Potassium permanganate (KMnO₄) in acidic or neutral aqueous solutions .
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Selective Oxidation : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with sodium hypochlorite (NaClO) in a biphasic system (water/CH₂Cl₂) .
Products :
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Carboxylic acid: trans-4-(Carboxy)cyclohexylcarbamate
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Intermediate aldehyde forms are transient and rarely isolated.
Nucleophilic Substitution at the Carbamate Nitrogen
The carbamate nitrogen can participate in nucleophilic substitution reactions, particularly when the Boc group is displaced by stronger nucleophiles.
Reagents and Conditions :
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) in DMF at 60°C .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in anhydrous THF with triethylamine .
Products :
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N-Alkylated or N-acylated derivatives, depending on the electrophile used.
Esterification and Ether Formation
The hydroxymethyl group can be functionalized via esterification or etherification, expanding the compound’s utility in polymer and prodrug synthesis.
Reagents and Conditions :
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Esterification : Acetic anhydride in pyridine at room temperature .
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Etherification : Williamson synthesis with alkyl halides (e.g., benzyl bromide) and NaH in THF .
Products :
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Esters (e.g., trans-4-(Acetoxymethyl)cyclohexylcarbamate)
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Ethers (e.g., trans-4-(Benzyloxymethyl)cyclohexylcarbamate)
Comparative Reaction Data
Stability and Side Reactions
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Thermal Stability : The compound decomposes above 200°C, releasing isobutylene and CO₂ .
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Competitive Reactions : Under basic conditions, unintended transesterification or elimination may occur.
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Stereochemical Integrity : The trans configuration of the hydroxymethyl group is retained in most reactions, though harsh conditions may lead to epimerization .
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Modifications
Table 1: Key Structural and Property Comparisons
†Estimated based on functional group contributions.
Key Observations :
- Hydroxymethyl vs. Bromomethyl : Bromine substitution increases molecular weight and hydrophobicity (higher Log P), making it suitable for cross-coupling reactions . The hydroxymethyl derivative is more polar, enhancing solubility for biological applications .
- Aminomethyl vs. Hydroxymethyl: The aminomethyl group (C₁₂H₂₄N₂O₂) introduces a primary amine, significantly increasing polarity (lower Log P) and solubility in acidic conditions. This is critical for protonation-dependent drug delivery .
- Hydroxyethyl Extension: Lengthening the chain to -CH₂CH₂OH (C₁₃H₂₅NO₃) slightly increases molecular weight and hydrophilicity, improving water solubility for formulations .
Stereochemical and Isomeric Comparisons
Table 2: Cis vs. Trans Isomer Effects
Q & A
Basic Research Questions
Q. How can the stereochemical integrity of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate be preserved during its synthesis?
- Methodological Answer : To maintain stereochemistry, use inert reaction conditions (e.g., nitrogen atmosphere) and avoid harsh acidic/basic environments that may induce epimerization. For example, in the synthesis of analogous carbamates, tert-butoxycarbonyl (Boc) protection of the amine is performed under anhydrous conditions with NaHCO₃ as a mild base to prevent racemization . Post-synthesis, confirm stereochemistry via ¹H NMR (e.g., coupling constants for axial/equatorial protons) or chiral HPLC .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) is effective for removing unreacted starting materials and byproducts. For polar impurities, aqueous workup with brine washing followed by MgSO₄ drying is recommended . Recrystallization from ethanol/water mixtures can further enhance purity (>97%) .
Q. How should researchers verify the purity and structural identity of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 210–254 nm.
- Structural Confirmation : ¹H/¹³C NMR to identify key signals (e.g., Boc tert-butyl group at δ 1.36–1.45 ppm; hydroxymethyl protons at δ 3.4–3.6 ppm) . High-resolution mass spectrometry (HRMS) can confirm the molecular ion ([M+H]⁺ expected at m/z 229.3159 for C₁₂H₂₃NO₃) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the Boc protection of trans-4-(hydroxymethyl)cyclohexylamine?
- Methodological Answer : Competing acylation of the hydroxymethyl group can be minimized by pre-activating the amine with a catalytic base (e.g., DMAP) before adding di-tert-butyl dicarbonate (Boc₂O). Alternatively, selective protection using Boc-ON (2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile) under mild conditions (pH 7–8, THF/H₂O) reduces side reactions .
Q. How does the trans-configuration of the hydroxymethyl group influence reactivity in downstream applications?
- Methodological Answer : The trans-configuration enhances steric accessibility for nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura) compared to cis-isomers. For example, trans-4-(hydroxymethyl) derivatives show higher yields in Pd-catalyzed aminations due to reduced steric hindrance . Computational modeling (DFT) can predict reactivity differences between stereoisomers .
Q. What analytical methods resolve discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent residues. For solubility, perform equilibrium solubility studies in DMSO, water, and ethanol at controlled temperatures (25°C, 37°C) .
Contradictions and Resolutions
- Reported Melting Points : Some sources cite 114–118°C , while others omit this data . Resolution: DSC analysis under nitrogen confirms melting behavior and identifies hygroscopicity effects.
- Stereochemical Stability : Conflicting claims about racemization under reflux. Resolution: Monitor reaction progress via chiral HPLC when heating above 60°C .
Key Applications in Research
- Intermediate for Biologically Active Molecules : Used in synthesizing CCR2 antagonists via iodolactamization and kinase inhibitors through Pd-catalyzed cross-couplings .
- Building Block for MOFs : The hydroxymethyl group facilitates coordination to metal centers in porous materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
